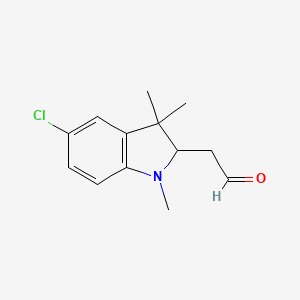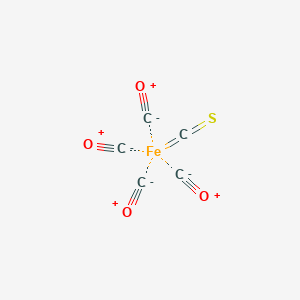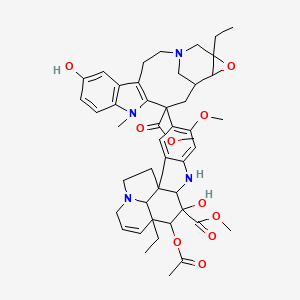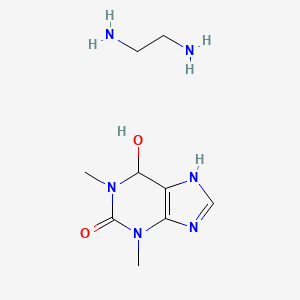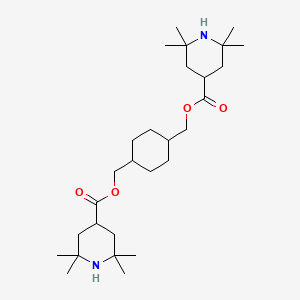
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with four methyl groups and esterified with a cyclohexane derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester typically involves the esterification of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl- with a cyclohexanediylbis(methylene) derivative. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester
- 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-
- Cyclohexyl-carbamic acid 4-acetyl-2,2,6,6-tetramethyl-piperidin-4-yl ester
Uniqueness
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester stands out due to its specific ester linkage with a cyclohexane derivative, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
70851-59-1 |
|---|---|
Molekularformel |
C28H50N2O4 |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
[4-[(2,2,6,6-tetramethylpiperidine-4-carbonyl)oxymethyl]cyclohexyl]methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C28H50N2O4/c1-25(2)13-21(14-26(3,4)29-25)23(31)33-17-19-9-11-20(12-10-19)18-34-24(32)22-15-27(5,6)30-28(7,8)16-22/h19-22,29-30H,9-18H2,1-8H3 |
InChI-Schlüssel |
UNMMDHHDJHWFNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)C(=O)OCC2CCC(CC2)COC(=O)C3CC(NC(C3)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


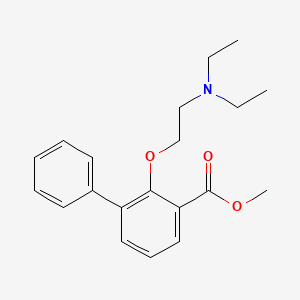
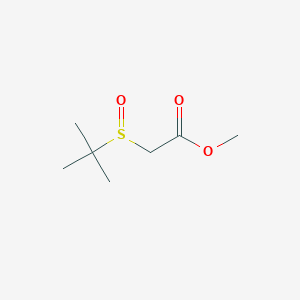
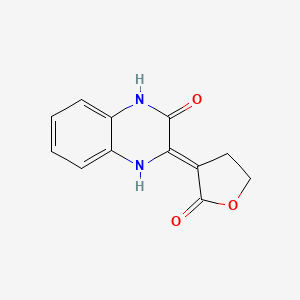
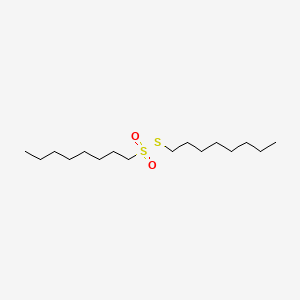
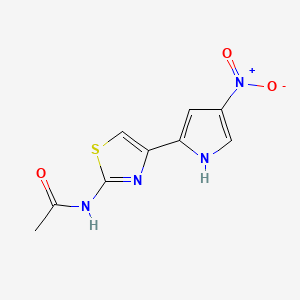
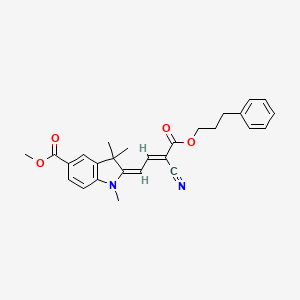
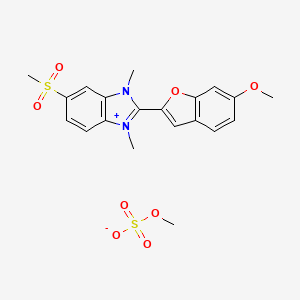
![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)
